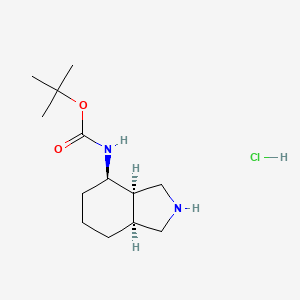

tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride

Description

This compound is a secondary amine hydrochloride salt characterized by a bicyclic octahydroisoindole core, a tert-butyl carbamate (Boc) protecting group, and a stereochemical configuration denoted as rac-(3aR,4R,7aS) . It is typically synthesized as a racemic mixture and serves as a key intermediate in pharmaceutical research, particularly for drug candidates targeting neurological or enzymatic pathways. The Boc group enhances stability during synthetic processes, while the hydrochloride salt improves solubility for downstream applications . Its molecular formula is estimated as C₁₃H₂₃ClN₂O₂ (molecular weight ~295.8), with a purity of 95% and CAS number 1233952-65-2 .

Properties

IUPAC Name |

tert-butyl N-[(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBDQOJMJIPKCR-QJQMQQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC2C1CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]2[C@@H]1CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoindoline ring system, followed by the introduction of the tert-butyl carbamate group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the isoindoline ring or the carbamate group.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and analogous derivatives:

Key Observations:

- Backbone Diversity: The target compound’s octahydroisoindole core provides rigidity and stereochemical complexity, contrasting with the flexible piperidine (e.g., 1-(Piperidin-4-yl)-3-p-tolylurea hydrochloride) or propanoate backbones .

- Substituent Effects : The Boc group in the target compound improves synthetic stability compared to benzyl or urea substituents, which may enhance binding affinity but complicate purification .

- Salt Forms : Hydrochloride salts (target compound, 1-(Piperidin-4-yl)-3-p-tolylurea hydrochloride) are preferred for solubility, whereas free bases (e.g., rac-(3aR,7aS)-2-benzyl-isoindol-5-amine) require additional formulation steps .

Purity and Commercial Availability

Most compounds in this class, including the target, are available at 95% purity, meeting research-grade standards. Suppliers like CymitQuimica list the target compound (Ref: 10-F512619) alongside analogs such as 3-(Difluoromethoxy)piperidine hydrochloride (97% purity), indicating variability in purification feasibility .

Biological Activity

Tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride is a chemical compound with the molecular formula C₁₃H₂₅ClN₂O₂ and a molecular weight of approximately 276.8 g/mol. It features a bicyclic structure characterized by an octahydro-1H-isoindole moiety, which includes nitrogen in its ring structure. This compound is commonly encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological and pharmaceutical applications.

Biological Activity

Research into the biological activity of this compound has indicated potential pharmacological properties. Preliminary studies suggest that it may exhibit:

- Neuroprotective effects : The compound's structural features may contribute to its ability to protect neuronal cells from damage.

- Antidepressant properties : Similar compounds have shown efficacy in treating depression, suggesting a potential role for this compound in mood disorders.

- Anti-inflammatory activity : The presence of functional groups such as carbamates may influence inflammatory pathways .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can lead to changes in their activity or function, thereby mediating the compound's effects. This interaction is critical for evaluating its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine | Contains a hexahydropyrrolo structure | Antidepressant properties | Different ring system confers distinct activity |

| Tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol | Similar isoindole framework | Potential neuroprotective effects | Variations in stereochemistry affect activity |

| Tert-butyl carbamate derivatives | General carbamate structure | Varies widely based on substituents | Broad range of applications due to diverse derivatives |

The unique stereochemistry and structural features of this compound set it apart from these similar compounds and contribute to its specific biological activities and potential applications .

Antidepressant Activity

In animal models of depression, compounds structurally related to tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol have demonstrated significant reductions in depressive-like behaviors. These studies often involve measuring changes in serotonin and norepinephrine levels following administration of the compound. Although specific data for this compound are not yet available, ongoing research aims to elucidate its antidepressant potential through similar methodologies .

Q & A

Q. What are the established synthetic routes for tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride?

A common approach involves reacting norcantharidin derivatives with amine-containing reagents (e.g., 2-aminothiazole) in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP). Purification via methanol crystallization yields high-purity product . Alternative routes may employ hydrogenation or cyclization strategies under inert atmospheres to construct the bicyclic isoindole framework. Researchers should optimize solvent choice (e.g., THF vs. DMF) and catalyst loading to enhance yield .

Q. How is the stereochemical configuration of the compound validated experimentally?

Chiral chromatography (e.g., HPLC with a chiral stationary phase) and X-ray crystallography are critical for confirming the rac-(3aR,4R,7aS) configuration. Nuclear Overhauser Effect (NOE) NMR experiments can further resolve spatial relationships between protons in the bicyclic system .

Q. What purification techniques are recommended to achieve >95% purity?

Crystallization from methanol or ethanol is effective for removing unreacted intermediates. For challenging impurities, preparative reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) provides high-resolution separation .

Q. Which spectroscopic methods are essential for structural characterization?

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the isoindole and carbamate regions.

- IR Spectroscopy : Confirm carbamate C=O stretching (~1680–1720 cm⁻¹) and NH vibrations.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₂₃ClN₂O₂) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity?

The rac-(3aR,4R,7aS) configuration may differentially modulate interactions with biological targets (e.g., enzymes or receptors). To assess this, separate enantiomers via chiral resolution and compare their activity in in vitro assays (e.g., IC₅₀ in enzyme inhibition). Computational docking studies can predict binding affinity differences between stereoisomers .

Q. What mechanistic insights exist for key synthetic steps (e.g., carbamate formation)?

Carbamate formation likely proceeds via a nucleophilic substitution mechanism. Isotopic labeling (e.g., ¹⁵N or ¹³C) and kinetic studies can elucidate intermediates. For example, monitoring reaction progress via in situ IR spectroscopy may reveal transient species .

Q. How should researchers address contradictory biological activity data across studies?

Discrepancies may arise from variations in stereochemical purity, assay conditions, or cellular models. Mitigation strategies include:

- Validating compound purity with chiral HPLC.

- Standardizing assay protocols (e.g., cell line selection, incubation time).

- Cross-referencing with structurally analogous compounds (e.g., isoindole derivatives) to identify structure-activity trends .

Q. Why is the hydrochloride salt form preferred in pharmacological studies?

The hydrochloride salt enhances aqueous solubility and stability, facilitating in vivo administration. Researchers should characterize salt stoichiometry via elemental analysis and assess hygroscopicity under controlled humidity .

Q. How can reaction conditions be optimized for scale-up synthesis?

Use design-of-experiment (DoE) approaches to evaluate factors like temperature, solvent polarity, and reagent equivalents. For example, microwave-assisted synthesis may reduce reaction time while maintaining enantiomeric excess .

Q. What in vivo models are suitable for evaluating therapeutic potential?

Rodent models (e.g., induced inflammation or neurodegeneration) are common. Pharmacokinetic studies should measure plasma half-life and blood-brain barrier penetration. Pair these with ex vivo tissue analysis (e.g., LC-MS/MS) to quantify target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.